molecular formula C15H18N4O2S2 B2592430 N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide CAS No. 1206987-92-9

N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Cat. No. B2592430
M. Wt: 350.46
InChI Key: SNXBSKMJWWVMLZ-UHFFFAOYSA-N
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Description

N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide, also known as TTP488, is a small molecule drug that has shown potential in the treatment of Alzheimer's disease.

Scientific Research Applications

  • Synthesis Approaches and Derivatives:

    • A study explored the synthesis of piperidine-based derivatives, including those involving 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole. These compounds were synthesized using different chemical reactions, and some showed significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
    • Another research conducted quantitative structure-activity relationship (QSAR) studies on new benzothiazoles derived substituted piperazine derivatives, indicating the importance of structural variations in determining the activity of such compounds (Al-Masoudi et al., 2011).
  • Molecular Interaction Studies:

    • A comprehensive study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was conducted. This research provides insights into the conformational analysis and pharmacophore models for CB1 receptor ligands, which could be relevant for understanding the behavior of related piperidine-1,4-dicarboxamide derivatives (Shim et al., 2002).
  • Electrochemical and Structural Analysis:

    • Research on the electronic structure and novel synthesis of certain piperidine-2-carboxylic acid derivatives, including the study of O-H...O and C-H...O interactions in their crystalline forms, offers valuable information on the physical and chemical characteristics of this class of compounds (Vrabel et al., 2014).
    • The electrochemical behavior of N1-(3-methylphenyl)piperidine-1,4-dicarboxamide as a corrosion inhibitor was studied, revealing its potential applications in material science and industrial processes (Rajendraprasad et al., 2020).

properties

IUPAC Name

4-N-(1,3-thiazol-2-yl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c20-13(18-14-16-5-9-23-14)11-3-6-19(7-4-11)15(21)17-10-12-2-1-8-22-12/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,17,21)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXBSKMJWWVMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

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